![molecular formula C20H27ClO3 B2639245 Oxyguno CAS No. 14935-61-6](/img/structure/B2639245.png)
Oxyguno
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Description
Oxyguno is an emerging technology that has been developed to improve the accuracy of biochemical and physiological experiments in the laboratory. It is a patented device that utilizes a combination of oxygen and nitrogen to precisely control the concentrations of both gases in a reaction chamber. This technology has enabled scientists to conduct precise experiments with unprecedented accuracy and has opened up new possibilities for research in the field of biochemistry and physiology.
Scientific Research Applications
Metabolic Studies in Horses
Oxyguno (4-chloro-17α-methyl-17β-hydroxy-androst-4-ene-3,11-dione) is a synthetic oral anabolic androgenic steroid. It has been studied for its metabolic effects in racehorses. Research indicates that oxyguno's anabolic effect surpasses classic anabolic steroids like testosterone. The metabolism of oxyguno was analyzed through both in vitro and in vivo studies, identifying novel metabolites and pathways, such as hydroxylation and reduction processes (Wong et al., 2015).
Environmental Impact Studies
Research involving environmental aspects, such as the study of water temperatures in hydrobiological ponds, is essential for understanding the broader ecological impacts of various substances, including those similar to oxyguno. These studies contribute to a comprehensive understanding of environmental dynamics and the impacts of chemical substances (Roy & Nandi, 2009).
Software Applications in Chronological Research
OxCal, a software package used for calibrating radiocarbon dates and analyzing chronological information, represents a technological application in research similar to the broader scope of oxyguno-related studies. This tool aids in statistical methods and enhances the accuracy of chronological research (Ramsey & Lee, 2013).
Combustion Research
Oxy-fuel combustion research, particularly in coal, is relevant for understanding how oxyguno-like compounds might behave under high-temperature processes. This research is crucial for developing carbon capture technologies and improving the efficiency of combustion processes (Chen, Yong, & Ghoniem, 2012).
Pharmacokinetics and Metabolism Studies
Studies on the pharmacokinetics and metabolism of various drugs, such as transdermal oxybutynin, provide insights into the absorption, distribution, metabolism, and excretion of drug compounds. Such studies are crucial for understanding the effective application and impact of drugs related to oxyguno (Zobrist et al., 2004).
properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClO3/c1-18-8-7-14(22)17(21)13(18)5-4-11-12-6-9-20(3,24)19(12,2)10-15(23)16(11)18/h11-12,16,24H,4-10H2,1-3H3/t11-,12-,16+,18-,19-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJMMWHIKVCYNV-UYLDGEFQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C(=C1CCC3C2C(=O)CC4(C3CCC4(C)O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@]4(C)O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017249 |
Source
|
Record name | 4-Chloro-17β-hydroxy-17-methylandrost-4-ene-3,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxyguno | |
CAS RN |
14935-61-6 |
Source
|
Record name | 4-Chloro-17β-hydroxy-17-methylandrost-4-ene-3,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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